(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine

LogP Lipophilicity Regioisomer comparison

Sourcing dibenzylamine analogs for SAR requires precise physicochemical validation. Generic meta- or para-CF₃ isomers do not replicate the ortho-CF₃ profile. This compound delivers quantified differentiation: logP 3.98 (0.51 higher vs para-isomer), pKa 8.17 (1.2 lower than non-fluorinated analog), and logD₇.₄ 2.99. • CNS MPO-compliant (tPSA 21.26 Ų, single HBD) for permeability assays • Secondary amine handle for N-alkylation/acylation diversification • Available as free base or HBr salt (CAS 1609407-20-6), 95% purity, synthesis-ready

Molecular Formula C16H16F3NO
Molecular Weight 295.3 g/mol
CAS No. 416890-50-1
Cat. No. B3052465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine
CAS416890-50-1
Molecular FormulaC16H16F3NO
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C16H16F3NO/c1-21-15-9-5-3-7-13(15)11-20-10-12-6-2-4-8-14(12)16(17,18)19/h2-9,20H,10-11H2,1H3
InChIKeyCSUHDGAPKMYVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortho-CF₃ Dibenzylamine Screening Compound for HTS and Fragment-Based Discovery


(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine (CAS 416890-50-1, ChemBridge ID 5527822) is a synthetic secondary amine with the molecular formula C₁₆H₁₆F₃NO and molecular weight 295.3 g/mol [1]. It features a 2-methoxybenzyl group on one side of the central amine nitrogen and a 2-(trifluoromethyl)benzyl group on the other, placing the electron-withdrawing CF₃ substituent in the ortho position relative to the benzylic methylene [2]. The compound is supplied as a member of the ChemBridge DIVERSet screening library with a typical purity of 95% and is available as the free base or hydrobromide salt (CAS 1609407-20-6) . Its predicted logP of approximately 3.98, combined with a polar surface area of 21.26 Ų and a single hydrogen bond donor, places it in a physicochemical space compatible with lead-like and CNS-accessible chemical libraries [1].

Sourced from ChemBridge DIVERSet screening library
Available as free base and HBr salt to suit assay conditions
CNS lead-like space: logP, tPSA, MW, HBD within favorable ranges

Why the Ortho-CF₃ Isomer Cannot Be Replaced by Meta-, Para-, or Des-CF₃ Analogs


Secondary dibenzylamines bearing CF₃ and methoxy substituents are frequently treated as interchangeable building blocks in medchem sourcing, yet the ortho positioning of the trifluoromethyl group in this compound introduces a set of quantified physicochemical differences relative to its meta- and para-substituted regioisomers as well as to CF₃-absent analogs [1]. The ortho-CF₃ configuration alters logP by up to 0.51 log units versus the para isomer and raises logD at pH 7.4 by 0.17 units compared to the meta isomer, affecting predicted membrane permeability and bioavailability [2]. Additionally, the electron-withdrawing ortho-CF₃ lowers the amine pKa by approximately 1.2 units relative to the non-fluorinated benzyl-(2-methoxybenzyl)amine, shifting the ionization equilibrium at physiological pH and altering the compound's hydrogen-bonding and solubility profile . These measurable differences mean that substituting a meta- or para-CF₃ isomer, or a des-CF₃ analog, will produce a compound with a distinct pharmacokinetic and target-engagement signature, invalidating cross-compound SAR extrapolation without empirical re-validation [1].

Regioisomer lipophilicity mismatch: Ortho-CF₃ shifts logP and logD vs. para/meta isomers, potentially altering permeability predictions.
Amine ionization change: Ortho-CF₃ lowers pKa relative to the des-CF₃ analog; ionization state at assay pH may differ, complicating SAR transfer.
Cross-isomer hit incomparability: Screening data from ortho, meta, para, or des-CF₃ analogs may not be directly interchangeable without re-validation.

Quantitative Differentiation Evidence: Physicochemical Head-to-Head Comparisons


LogP Comparison: Ortho-CF₃ vs. Para-CF₃ Isomer Lipophilicity

The ortho-CF₃ substitution in (2-methoxybenzyl)[2-(trifluoromethyl)benzyl]amine yields a JChem-calculated logP of 3.98, which is 0.51 log units higher than the logP of 3.47 reported for the para-CF₃ regioisomer, (2-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine [1]. This difference reflects the reduced exposure of the CF₃ group to the solvent shell when positioned ortho to the benzylic methylene, as well as altered dipole moment alignment [2]. A ΔlogP of +0.51 can shift predicted octanol-water partition by a factor of approximately 3.2-fold, which is mechanistically relevant for differential membrane partitioning and CYP450 enzyme engagement [1].

LogP ortho vs para
Method context
3.98 vs 3.47 Δ+0.51
Reported logP difference may influence membrane partitioning predictions.
Predicted with JChem vs Hit2Lead; cross-algorithm review advised.
LogP Lipophilicity Regioisomer comparison Ortho effect

LogD at pH 7.4: Ortho-CF₃ vs. Meta-CF₃ Isomer Distribution Coefficient

At pH 7.4, the ortho-CF₃ isomer (target compound) exhibits a predicted logD of 2.99, compared to 2.82 for the meta-CF₃ isomer, (2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine, yielding a ΔlogD₇.₄ of +0.17 [1]. The logD at pH 7.4 integrates both the intrinsic lipophilicity of the neutral species and the ionization state of the amine (pKa ~8.17 for the target), making it a more physiologically relevant descriptor than logP for predicting passive membrane permeability, plasma protein binding, and tissue distribution [2]. The 0.17-unit difference, while modest, is directionally consistent with the ortho-CF₃ group's stronger intramolecular electronic effect on the amine basicity compared to the meta-CF₃ configuration [1].

LogD₇.₄ ortho vs meta
Method context
2.99 vs 2.82 Δ+0.17
Higher effective lipophilicity at pH 7.4 may shift cell permeability assay readouts.
Predicted by JChem vs ACD/Labs; cross-algorithm caveat applies.
LogD Distribution coefficient pH 7.4 Ionization state

Amine Basicity Shift: Ortho-CF₃ vs. Des-Trifluoromethyl Analog pKa

The predicted pKa of (2-methoxybenzyl)[2-(trifluoromethyl)benzyl]amine is 8.17 ± 0.20 , which is approximately 1.2 log units lower than the pKa of the corresponding des-trifluoromethyl analog, benzyl-(2-methoxybenzyl)amine (estimated pKa ~9.34 based on benzylamine reference data) [1]. This reduction in basicity arises from the strong electron-withdrawing inductive effect (-I) of the ortho-CF₃ group, which destabilizes the protonated ammonium form and shifts the amine's ionization equilibrium [2]. At pH 7.4, this pKa difference means the target compound is approximately 14.6% ionized (protonated) versus approximately 1.1% for the non-CF₃ analog, calculated using the Henderson-Hasselbalch equation [1].

Amine basicity shift
Class-level inference
pKa 8.17 vs ~9.34 Δ−1.17
Ionization shift may alter solubility and target-engagement profiles.
Des-CF₃ pKa estimated from benzylamine class; experimental verification absent.
pKa Amine basicity Electron-withdrawing group CF₃ effect

CNS MPO Score and Polar Surface Area for Blood-Brain Barrier Penetration

With a computed topological polar surface area (tPSA) of 21.26 Ų, a logP of 3.98, a molecular weight of 295.3 Da, one hydrogen bond donor, and a predicted pKa of 8.17 [1], (2-methoxybenzyl)[2-(trifluoromethyl)benzyl]amine meets key physicochemical thresholds associated with favorable CNS penetration: tPSA < 60–70 Ų, logP between 1 and 5, MW < 400 Da, and HBD ≤ 1 [2][3]. Using the CNS MPO scoring framework (Wager et al., 2010), the compound's tPSA and logP contribute to a predicted CNS MPO desirability score that supports its prioritization as a CNS-accessible screening candidate relative to analogs with higher tPSA or suboptimal logP [3].

CNS MPO profile
Class-level inference
tPSA 21.26 Ų | logP 3.98 | MW 295.3 | HBD 1
Fulfills CNS lead-like multiparameter thresholds.
Predicted properties; in vitro permeability data needed to confirm.
CNS MPO Blood-brain barrier Polar surface area Physicochemical property

Rotatable Bond Count and Conformational Flexibility Comparison

(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine possesses 6 rotatable bonds, as confirmed by both Hit2Lead and structural analysis [1]. This places the compound in the lower half of the rotatable bond range typical for screening library members (often 5–12 for lead-like compounds), which is advantageous because each additional rotatable bond penalizes oral bioavailability by approximately 0.5 log units and reduces ligand efficiency due to the entropic cost of conformational restriction upon target binding [2]. Compared to extended dibenzylamine analogs with additional methylene or heteroatom spacers that increase rotatable bond counts, the target compound's conformational flexibility is moderate, favoring higher binding enthalpy per heavy atom [2].

Rotatable bonds
Class-level inference
6 rotatable bonds (≤8 threshold)
Supports oral bioavailability probability for lead-like screening.
Veber rule threshold; no direct experimental bioavailability data.
Rotatable bonds Conformational entropy Ligand efficiency Screening library design

Commercial Availability: Purity and Salt Form Specification

ChemBridge compound 5527822 is supplied at a documented purity of 95% and is available both as the free base (CAS 416890-50-1) and as the hydrobromide salt (CAS 1609407-20-6) with a molecular weight of 376 g/mol for the HBr form . This dual-form availability allows procurement teams to select the salt form appropriate for their assay conditions—free base for organic-phase reactions or HBr salt for improved aqueous solubility in biological buffers . In contrast, many regioisomeric or des-CF₃ analogs are available only as the free base or from single-supplier custom synthesis routes with longer lead times .

Supply specification
Supplier data
≥95% purity; free base & HBr salt
Dual salt-form availability supports assay and synthesis flexibility.
Purity specification review recommended; independent verification advised.
Commercial sourcing Purity specification Salt form Screening compound procurement

Recommended Application Scenarios Based on Physicochemical Differentiation


Ortho-CF₃ Library Member for CNS-Targeted High-Throughput Screening

The compound's logP of 3.98, tPSA of 21.26 Ų, single H-bond donor, and CNS MPO-compliant profile make it a rational selection for CNS-focused HTS libraries where blood-brain barrier permeability is a prerequisite [1]. Compared to its para-CF₃ isomer (logP 3.47) and meta-CF₃ isomer (logD₇.₄ 2.82 vs. 2.99), the ortho-CF₃ compound offers quantifiably higher lipophilicity that may enhance apparent cellular potency in target-agnostic screens, thereby reducing false-negative rates for lipophilic binding sites [2].

SAR Probe for Ortho-Trifluoromethyl Electronic Effects on Target Binding

With a predicted pKa of 8.17—approximately 1.2 units lower than the des-CF₃ analog—this compound serves as a matched molecular pair for quantifying the contribution of the ortho-CF₃ group to binding affinity via changes in amine ionization at assay pH [3]. By comparing activity data between the ortho-CF₃ compound and its non-fluorinated counterpart (pKa ~9.34), medicinal chemists can deconvolute whether observed potency shifts arise from lipophilicity-driven partitioning or specific polar interactions involving the CF₃ group [3].

Physicochemical Standard for LogD-Dependent ADME Assay Calibration

The compound's logD₇.₄ value of 2.99 and moderate rotatable bond count (6) position it as a useful calibration standard in PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 permeability assays evaluating the permeability window for moderately lipophilic secondary amines [4][5]. Its physicochemical properties occupy the center of the lead-like space, allowing it to serve as a reference compound against which more polar (lower logD) or more lipophilic (higher logD) analogs can be benchmarked [4].

Building Block for Late-Stage Functionalization via the Secondary Amine

The secondary amine nitrogen provides a reactive handle for N-alkylation, N-acylation, or N-sulfonylation, enabling rapid diversification to generate focused libraries around the ortho-CF₃ dibenzylamine scaffold [5]. The commercial availability of the HBr salt (CAS 1609407-20-6) with 95% purity ensures that starting material quality is adequate for parallel synthesis without additional purification, reducing the cycle time from compound design to biological testing .

Application
Selection Property
Validation Focus
CNS-targeted HTS library member
CNS-compatible lipophilicity and low PSA
Blood-brain barrier permeability prediction
Ortho-CF₃ electronic effect SAR probe
Ortho-CF₃ effect on amine basicity (pKa shift)
Ionization-dependent target binding profiling
LogD-dependent ADME assay calibration
Lead-like physicochemical profile (moderate lipophilicity, low rotatable bonds)
PAMPA / Caco-2 permeability benchmarking
Late-stage diversification building block
Secondary amine reactive handle; dual salt-form supply
Synthesis-ready purity and N-functionalization scope
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